tert-butylN-[(7-bromoisoquinolin-3-yl)methyl]carbamate
CAS No.:
Cat. No.: VC20457486
Molecular Formula: C15H17BrN2O2
Molecular Weight: 337.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H17BrN2O2 |
|---|---|
| Molecular Weight | 337.21 g/mol |
| IUPAC Name | tert-butyl N-[(7-bromoisoquinolin-3-yl)methyl]carbamate |
| Standard InChI | InChI=1S/C15H17BrN2O2/c1-15(2,3)20-14(19)18-9-13-7-10-4-5-12(16)6-11(10)8-17-13/h4-8H,9H2,1-3H3,(H,18,19) |
| Standard InChI Key | FXTCGYPVVXPULJ-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)NCC1=NC=C2C=C(C=CC2=C1)Br |
Introduction
Structural and Molecular Characteristics
tert-Butyl N-[(7-bromoisoquinolin-3-yl)methyl]carbamate belongs to the isoquinoline family, featuring a bicyclic aromatic system with a bromine atom at the 7-position and a carbamate-protected methyl group at the 3-position. The molecular formula is , with a molecular weight of 337.21 g/mol . The tert-butyl group provides steric bulk, enhancing the compound’s stability against hydrolysis, while the bromine atom serves as a synthetic handle for further functionalization via cross-coupling reactions .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| CAS Number | 2648941-89-1 |
| Molecular Formula | |
| Molecular Weight | 337.21 g/mol |
| Boiling Point | Not reported |
| Melting Point | Not reported |
| Density | Not reported |
The planar isoquinoline core enables π-π stacking interactions with biological targets, a feature critical for its observed binding affinity to kinase enzymes. X-ray crystallography data, though unavailable for this specific compound, suggest that analogous bromoisoquinolines adopt a nearly flat conformation, with the bromine atom occupying an axial position relative to the carbamate group .
Synthesis and Optimization
The synthesis of tert-butyl N-[(7-bromoisoquinolin-3-yl)methyl]carbamate involves a multi-step sequence starting from 7-bromoisoquinoline-3-carbaldehyde:
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Reductive Amination: The aldehyde is reacted with tert-butyl carbamate under reductive conditions (e.g., sodium cyanoborohydride) to form the methylamine intermediate .
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Protection: The amine group is protected using di-tert-butyl dicarbonate (Boc anhydride) in anhydrous dichloromethane.
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Purification: High-performance liquid chromatography (HPLC) with a C18 column achieves >95% purity, as confirmed by LC-MS .
Critical Reaction Parameters:
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Anhydrous conditions are essential to prevent Boc-group hydrolysis.
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Temperature control (<40°C) minimizes side reactions during reductive amination .
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Catalytic palladium systems (e.g., Pd(PPh₃)₄) enable subsequent Suzuki-Miyaura couplings without deprotection.
Industrial-scale production employs continuous flow reactors to enhance yield (reported 78–82%) and reduce reaction times from 24 hours to 6 hours.
Chemical Reactivity and Functionalization
The bromine atom at C7 undergoes efficient cross-coupling reactions, making this compound a pivotal building block in diversity-oriented synthesis:
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Suzuki-Miyaura Coupling: Reacts with arylboronic acids in tetrahydrofuran (THF)/water (3:1) at 80°C, mediated by Pd(PPh₃)₄ and K₂CO₃, to yield biaryl derivatives .
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Buchwald-Hartwig Amination: Forms C–N bonds with primary amines using Pd₂(dba)₃ and Xantphos.
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Nucleophilic Aromatic Substitution: The electron-deficient isoquinoline ring undergoes substitution with alkoxides or thiols at C1 or C5 positions .
The carbamate group remains stable under these conditions but can be cleaved post-functionalization using trifluoroacetic acid (TFA) in dichloromethane to regenerate the primary amine .
Biological Activity and Mechanisms
tert-Butyl N-[(7-bromoisoquinolin-3-yl)methyl]carbamate exhibits moderate inhibitory activity against tyrosine kinases (IC₅₀ = 1.2–3.8 µM), particularly those involved in oncogenic signaling (e.g., ABL1, EGFR). The bromine atom enhances target binding by forming halogen bonds with kinase hinge regions, as demonstrated in molecular docking studies.
Key Pharmacological Insights:
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Antiproliferative Effects: Reduces viability in HeLa and MCF-7 cancer cell lines by 40–60% at 10 µM.
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Blood-Brain Barrier Penetration: LogP value of 2.8 (predicted) suggests potential CNS activity .
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Metabolic Stability: Microsomal assays show a half-life of 12.5 minutes in human liver microsomes, indicating susceptibility to oxidative metabolism.
Applications in Drug Discovery and Materials Science
Medicinal Chemistry
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Kinase Inhibitor Development: Serves as a precursor for irreversible kinase inhibitors through Michael addition to cysteine residues.
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Proteolysis-Targeting Chimeras (PROTACs): The bromine site enables conjugation to E3 ligase ligands, facilitating targeted protein degradation .
Materials Science
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Luminescent Materials: Coordination with lanthanide ions (e.g., Eu³⁺) yields red-emitting complexes for OLED applications .
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Metal-Organic Frameworks (MOFs): Functionalized derivatives act as linkers in porous materials for gas storage.
Comparative Analysis with Related Compounds
Table 2: Structural and Functional Comparisons
| Compound | Key Differences | Biological Activity |
|---|---|---|
| 7-Chloroisoquinoline-3-carbamate | Chlorine vs. bromine substituent | Lower kinase affinity (IC₅₀ 5–8 µM) |
| N-Methyl-7-bromoisoquinoline | Lack of carbamate group | Improved CNS penetration |
| tert-Butyl 5-bromoisoquinoline | Bromine at C5 instead of C7 | Inactive in kinase assays |
The C7 bromine position is critical for activity, as shifting it to C5 abolishes kinase inhibition .
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